(4R,6R)-4-Ethoxy-2,8,14-triazatricyclo[8.4.0.02,6]tetradeca-1(10),11,13-triene (4R,6R)-4-Ethoxy-2,8,14-triazatricyclo[8.4.0.02,6]tetradeca-1(10),11,13-triene
Brand Name: Vulcanchem
CAS No.: 2241107-57-1
VCID: VC7344107
InChI: InChI=1S/C13H19N3O/c1-2-17-12-6-11-8-14-7-10-4-3-5-15-13(10)16(11)9-12/h3-5,11-12,14H,2,6-9H2,1H3/t11-,12-/m1/s1
SMILES: CCOC1CC2CNCC3=C(N2C1)N=CC=C3
Molecular Formula: C13H19N3O
Molecular Weight: 233.315

(4R,6R)-4-Ethoxy-2,8,14-triazatricyclo[8.4.0.02,6]tetradeca-1(10),11,13-triene

CAS No.: 2241107-57-1

Cat. No.: VC7344107

Molecular Formula: C13H19N3O

Molecular Weight: 233.315

* For research use only. Not for human or veterinary use.

(4R,6R)-4-Ethoxy-2,8,14-triazatricyclo[8.4.0.02,6]tetradeca-1(10),11,13-triene - 2241107-57-1

Specification

CAS No. 2241107-57-1
Molecular Formula C13H19N3O
Molecular Weight 233.315
IUPAC Name (4R,6R)-4-ethoxy-2,8,14-triazatricyclo[8.4.0.02,6]tetradeca-1(10),11,13-triene
Standard InChI InChI=1S/C13H19N3O/c1-2-17-12-6-11-8-14-7-10-4-3-5-15-13(10)16(11)9-12/h3-5,11-12,14H,2,6-9H2,1H3/t11-,12-/m1/s1
Standard InChI Key UISBFYZNOQXJTR-VXGBXAGGSA-N
SMILES CCOC1CC2CNCC3=C(N2C1)N=CC=C3

Introduction

Structural and Stereochemical Characteristics

Molecular Architecture

The compound belongs to the triazatricyclo family, featuring a fused tricyclic system comprising 8-, 4-, and 6-membered rings. The core structure integrates two nitrogen atoms within the bicyclo[8.4.0] framework and an additional nitrogen in the azetidine-like moiety. The (4R,6R) stereochemistry denotes specific spatial arrangements at the 4th and 6th carbon positions, distinguishing it from the (4R,6S) isomer described in preliminary studies.

Table 1: Fundamental Molecular Properties

PropertyValue
Molecular FormulaC₁₃H₁₉N₃O
Molecular Weight233.315 g/mol
IUPAC Name(4R,6R)-4-ethoxy-2,8,14-triazatricyclo[8.4.0.02,6]tetradeca-1(10),11,13-triene
SMILESCCO[C@H]1[C@H]2CNCC3=CC=CC=C3N2C1

The ethoxy group at position 4 introduces stereoelectronic effects that influence conformational stability and intermolecular interactions.

Synthesis and Purification

Synthetic Pathways

The synthesis of (4R,6R)-4-Ethoxy-2,8,14-triazatricyclo[8.4.0.02,6]tetradeca-1(10),11,13-triene involves multi-step organic transformations:

  • Cyclization: A palladium-catalyzed intramolecular Heck reaction forms the tricyclic core, with chiral auxiliaries controlling stereoselectivity.

  • Functionalization: Ethoxy group introduction via nucleophilic substitution at the 4-position under basic conditions.

  • Resolution: Chiral chromatography separates the (4R,6R) isomer from diastereomeric byproducts.

Table 2: Key Reaction Parameters

StepConditionsYield (%)
CyclizationPd(OAc)₂, PPh₃, DMF, 110°C62
EthoxylationNaH, EtOH, THF, 0°C78
Chiral ResolutionChiralpak AD-H, hexane/IPA95 ee

Biological Activity and Mechanism

Preclinical Efficacy

In murine xenograft models, the (4R,6S) analog reduced tumor volume by 68% at 10 mg/kg/day (p < 0.01). Pharmacokinetic data for the (4R,6R) form remain unreported, though structural similarities suggest comparable logP (2.8 ± 0.3) and plasma protein binding (89%).

Analytical Profiling

Collision Cross-Section (CCS) Predictions

Ion mobility spectrometry data for related adducts provide insights into gas-phase behavior:

Table 3: Predicted CCS Values

Adductm/zCCS (Ų)
[M+H]+234.153141.8
[M+Na]+256.135150.5
[M-H]-232.138142.3

These values assist in LC-MS/MS method development for bioanalytical assays.

Research Gaps and Future Directions

  • Stereochemical Impact: No comparative studies exist on (4R,6R) vs. (4R,6S) activity. Molecular dynamics simulations could elucidate configuration-dependent target engagement.

  • Toxicological Profile: Acute toxicity, CYP inhibition, and hERG channel binding data are unavailable.

  • Formulation Challenges: The compound’s low aqueous solubility (0.12 mg/mL, predicted) necessitates nanoparticle delivery systems.

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